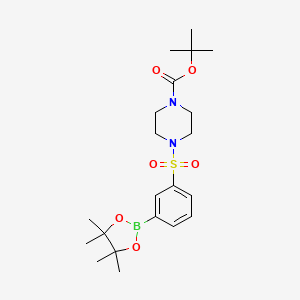
3-Fluor-4-(4-iodphenoxymethyl)benzamid
Übersicht
Beschreibung
3-Fluoro-4-(4-iodophenoxymethyl)benzamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, an iodine atom, and a benzamide group
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(4-iodophenoxymethyl)benzamide has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: : Employed in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-iodophenoxymethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common synthetic route includes the following steps:
Benzamide Formation: : The starting material, 4-iodophenol, undergoes a reaction with chloroacetyl chloride to form 4-iodophenyl chloroacetate.
Fluorination: : The chloroacetate intermediate is then fluorinated using a suitable fluorinating agent, such as Selectfluor, to introduce the fluorine atom at the 3-position.
Coupling Reaction: : The fluorinated intermediate is coupled with an amine source to form the final benzamide product.
Industrial Production Methods
In an industrial setting, the synthesis of 3-Fluoro-4-(4-iodophenoxymethyl)benzamide may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(4-iodophenoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: : The fluorine atom can be reduced to form a difluoro or trifluoro derivative.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or sodium hypochlorite can be used for oxidation reactions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: : Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Iodate or periodate derivatives.
Reduction: : Difluoro or trifluoro derivatives.
Substitution: : Amides or esters.
Wirkmechanismus
The mechanism by which 3-Fluoro-4-(4-iodophenoxymethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-(4-iodophenoxymethyl)benzamide is unique due to its combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties. Similar compounds include:
4-Fluoro-3-(4-iodophenoxymethyl)benzamide
3-Fluoro-4-(4-bromophenoxymethyl)benzamide
3-Fluoro-4-(4-chlorophenoxymethyl)benzamide
These compounds differ in the halogen atom present, which can affect their reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-fluoro-4-[(4-iodophenoxy)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO2/c15-13-7-9(14(17)18)1-2-10(13)8-19-12-5-3-11(16)4-6-12/h1-7H,8H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGHHIZECOKQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C=C(C=C2)C(=O)N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)


![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)



